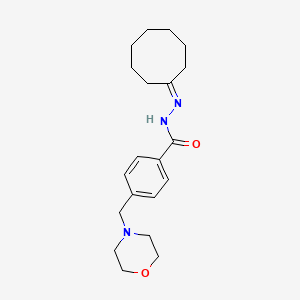
N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer therapeutic agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system, leading to the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Mécanisme D'action
MLN4924 exerts its anticancer effects by inhibiting the activity of N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent disruption of the ubiquitin-proteasome system. This results in the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, MLN4924 has been shown to enhance the immune response to cancer, suggesting that it may have a role in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MLN4924 is its selectivity for N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which minimizes off-target effects. In addition, MLN4924 has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of MLN4924 is its poor solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of MLN4924 as an anticancer therapeutic agent. One area of interest is the identification of biomarkers that may predict response to MLN4924, which could help guide patient selection for clinical trials. In addition, there is interest in exploring the use of MLN4924 in combination with other anticancer agents, as well as in the development of novel formulations that may improve its solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of MLN4924 in modulating the immune response to cancer, which may have implications for the development of immunotherapeutic strategies.
Méthodes De Synthèse
The synthesis of MLN4924 involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzohydrazide with cyclooctanone, followed by a series of chemical transformations that ultimately yield the desired product. The synthesis of MLN4924 has been optimized to improve its yield and purity, making it a viable compound for use in scientific research.
Applications De Recherche Scientifique
MLN4924 has been extensively studied in preclinical models of cancer, demonstrating potent anticancer activity in a variety of tumor types, including breast, prostate, lung, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine, suggesting that it may have a role in combination therapy.
Propriétés
IUPAC Name |
N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQOVPVUWJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctylidene-4-(morpholin-4-ylmethyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

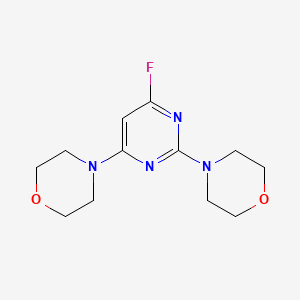


![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
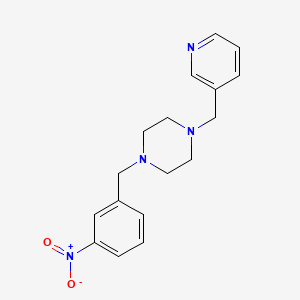
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
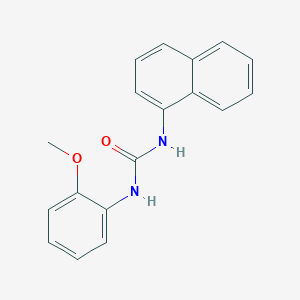
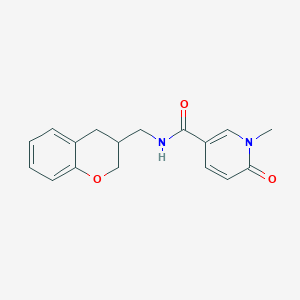

![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)